molecular formula C7H8N2O3 B1296822 6-Methoxy-2-methyl-3-nitropyridine CAS No. 5467-69-6

6-Methoxy-2-methyl-3-nitropyridine

Cat. No.: B1296822
CAS No.: 5467-69-6
M. Wt: 168.15 g/mol
InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of methoxy, methyl, and nitro groups on the pyridine ring gives this compound unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-methyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In certain cell lines, it has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, as a cellular response to mitigate oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation. For instance, the nitro group of this compound can participate in redox reactions, altering the redox state of the enzyme and affecting its activity. Additionally, the methoxy group may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive metabolites. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that may further interact with cellular macromolecules. These metabolic reactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s methoxy and nitro groups may facilitate its binding to transport proteins, aiding in its cellular uptake and distribution. Additionally, the compound’s localization within specific tissues can be influenced by its affinity for certain cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the methoxy group may facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3-nitropyridine typically involves nitration of 2-methyl-6-methoxypyridine. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration of reactants, and reaction time.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 6-Methoxy-2-methyl-3-aminopyridine.

    Substitution: 6-Methoxy-2-substituted-3-nitropyridine derivatives.

    Oxidation: 6-Methoxy-2-carboxy-3-nitropyridine.

Scientific Research Applications

6-Methoxy-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    2-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.

    2-Methyl-3-nitropyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.

Uniqueness: 6-Methoxy-2-methyl-3-nitropyridine is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6-methoxy-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJQJZOENXJWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282313
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-69-6
Record name 5467-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (8.68 g, 378 mmol) was added to methanol (350 mL) pre-cooled to 0° C. After the sodium completely dissolved, 2-chloro-5-nitro-6-methylpyridine (40.78 g, 236 mmol) was slowly added as a solid. The reaction mixture was heated at reflux temperature overnight, then poured into ice-water. The product was filtered and dried in vacuo overnight to give 29.39 grams of the title compound. (73%).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.46 gm (20 mMol) sodium were dissolved in 15 mL anhydrous methanol. To this solution were added 2.3 gm 6-chloro-3-nitro-2-picoline in portions. The resulting mixture was stirred for 18 hours at room temperature and then 1 hour at reflux. The reaction mixture was poured into 100 mL of ice water with vigorous stirring. The suspension was filtered and the solid dried at 30° C. under reduced pressure for 18 hours to provide 2.04 gm (91%) of the desired compound as a tan solid.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-chloro-6-methoxy-3-nitropyridine (2.44 g, 12.9 mmol) in 10% v/v aqueous dioxane (25 mL) was added tetrakis(triphenyl phosphine) palladium (1.50 g, 1.3 mmol) and the mixture stirred for 15 min prior to the addition of trimethylboroxine (1.81 mL, 12.9 mmol) and potassium carbonate (5.36 g, 38.8 mmol). The reaction mixture was heated under reflux for 6 h then allowed to cool to rt over 16 h. Ethyl acetate (100 mL) was added and the mixture stirred vigorously for 1 h. The mixture was filtered through celite, washing through with ethyl acetate. The aqueous phase was separated and extracted with ethyl acetate (3×30 mL) and the combined organics were washed with brine (50 mL), dried (MgSO4), filtered and adsorbed onto silica gel. Purification via flash column chromatography (SiO2, ethyl acetate/isohexane, 1:20) gave the title compound as a pale yellow solid. δH (CDCl3): 2.81 (3H, s), 4.01 (3H, s), 6.65 (1H, d), 8.26 (1H, d).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2-methoxy-6-methylpyridine (49.15 g, 0.292 mol) and nitric acid (76.0 mL, 0.292 mol) was added dropwise sulfuric acid (177.0 mL, 0.876 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was poured into ice-water. The precipitate was collected by filtration and washed with water to give the title compound as a pale yellow solid (53.37 g, 0.317 mol, quant.).
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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